2-Amino-4-tert-butyl-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-Amino-4-tert-butyl-1,3-thiazole-5-carboxylic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an amino group at the second position, a tert-butyl group at the fourth position, and a carboxylic acid group at the fifth position of the thiazole ring. It is a white to light yellow solid that is soluble in some organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-tert-butyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butyl isothiocyanate with α-bromoacetic acid, followed by cyclization under basic conditions to form the thiazole ring. The reaction conditions often include the use of solvents such as dimethyl sulfoxide or dichloromethane and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-tert-butyl-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides are used in the presence of catalysts like palladium or copper.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-Amino-4-tert-butyl-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-4-tert-butyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methyl-1,3-thiazole-5-carboxylic acid
- 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid
- 2-Amino-4-isopropyl-1,3-thiazole-5-carboxylic acid
Uniqueness
2-Amino-4-tert-butyl-1,3-thiazole-5-carboxylic acid is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with other molecules, making it distinct from similar compounds with smaller alkyl groups.
Properties
IUPAC Name |
2-amino-4-tert-butyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-8(2,3)5-4(6(11)12)13-7(9)10-5/h1-3H3,(H2,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYYNTQWAOYIDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(SC(=N1)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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